7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine
Description
Properties
IUPAC Name |
7-phenyl-3-pyridin-4-ylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3/c1-2-4-14(5-3-1)16-8-11-21-17(13-20-18(21)12-16)15-6-9-19-10-7-15/h1-13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFILXGNOORJZTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=NC=C(N3C=C2)C4=CC=NC=C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80416180 | |
| Record name | 7-phenyl-3-pyridin-4-ylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
622402-28-2 | |
| Record name | 7-phenyl-3-pyridin-4-ylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80416180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Classical Synthetic Route: Condensation of 2-Aminopyridine with Substituted Haloacetophenones
One of the foundational approaches to synthesize imidazo[1,2-a]pyridine derivatives, including 7-phenyl substituted analogs, involves the condensation of 2-aminopyridine derivatives with appropriately substituted α-haloacetophenones. This method is well-documented in patent literature and involves the following key steps:
Step 1: Preparation of α-haloacetophenone
The α-haloacetophenone intermediate can be synthesized either by direct halogenation of substituted acetophenones or via Friedel-Crafts acylation of substituted benzene rings with α-haloacetyl halides under Lewis acid catalysis. This step ensures the installation of the halogen at the α-position, which is crucial for subsequent cyclization.Step 2: Condensation with 2-Aminopyridine
The α-haloacetophenone reacts with 2-aminopyridine to form the imidazo[1,2-a]pyridine ring system through nucleophilic substitution and intramolecular cyclization.Step 3: Functional Group Transformations
Further modifications at the 3-position of the imidazo[1,2-a]pyridine core, such as introduction of pyridin-4-yl groups, are achieved via reactions involving intermediates like imidazo-pyridino-3-acetonitriles, aldehydes, or alcohols, which can be converted through formylation (Vilsmeier-Haack reaction), reduction, tosylation, and cyanide displacement steps.
This route has been exemplified in the preparation of related compounds such as zolpidem analogs, where the imidazo[1,2-a]pyridine core is functionalized at the 3-position with various substituents through multi-step transformations involving amino methylation, alkylation, cyanide substitution, and amide formation.
Ritter-Type Reaction Catalyzed Synthesis
A more recent and strategic methodology involves the use of a Ritter-type reaction catalyzed by bismuth(III) trifluoromethanesulfonate (Bi(OTf)3) in combination with para-toluenesulfonic acid monohydrate (p-TsOH·H2O). This approach is notable for its efficiency, broad substrate scope, and high yields in synthesizing imidazo[1,2-a]pyridine derivatives with pyridine substituents.
Catalytic System : Bi(OTf)3 (5 mol%) and p-TsOH·H2O (7.5 equivalents) in acetonitrile solvent.
Reaction Conditions : Heating at 150 °C in sealed tubes for overnight reactions.
Mechanism : The catalyst promotes the formation of benzylic cations from benzylic alcohol intermediates, which then undergo intramolecular cyclization with nitrile derivatives to form the imidazo[1,2-a]pyridine core bearing the pyridin-4-yl substituent.
| Entry | Bi(OTf)3 (mol%) | p-TsOH·H2O (equiv) | MeCN (equiv) | Solvent Ratio (DCE:MeCN) | Yield (%) of Product |
|---|---|---|---|---|---|
| 1 | 5 | 5.0 | - | 1:1 | 42 |
| 2 | 5 | 5.0 | - | 0:1 | 76 |
| 3 | 0 | 5.0 | - | 0:1 | 13 |
| 4 | 5 | 5.0 | 5.0 | - | 54 |
| 5 | 5 | 5.0 | 10.0 | - | 75 |
| 6 | 5 | 5.0 | 15.0 | - | 86 |
| 7 | 5 | 5.0 | 30.0 | - | 88 |
| 8 | 5 | 2.5 | 15.0 | - | 67 |
| 9 | 5 | 7.5 | 15.0 | - | 97 |
Table 1: Optimization of Reaction Conditions for the Ritter-Type Synthesis of 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine Derivatives
Substrate Scope : Variations of substituents on the pyridine ring (e.g., methyl, chloro, bromo) and benzylic alcohol moiety were tested. Yields ranged from moderate to excellent (54% to 97%), with steric effects influencing the efficiency in some cases.
Advantages : This method avoids multi-step functional group interconversions, offers high atom economy, and is adaptable to various substituted substrates.
Comparative Analysis of Preparation Methods
| Aspect | Classical Condensation Route | Ritter-Type Catalytic Synthesis |
|---|---|---|
| Starting Materials | 2-Aminopyridine, α-haloacetophenones | Pyridinylmethanol, aryl/alkyl nitriles |
| Number of Steps | Multiple (halogenation, condensation, functionalization) | One-pot or fewer steps |
| Catalysts/Reagents | Lewis acids (e.g., AlCl3), halogenating agents, CDI, amines | Bi(OTf)3, p-TsOH·H2O |
| Reaction Conditions | Varied, often requiring halogenation and multi-step workups | Heating at 150 °C in sealed tubes, acetonitrile solvent |
| Yields | Moderate to good, depending on step and substrate | Moderate to excellent (up to 97%) |
| Substrate Flexibility | Good, but some sensitivity to steric hindrance | Broad substrate scope, tolerant to various substituents |
| Scalability | Established for pharmaceutical intermediates | Promising for scale-up due to simplicity |
Detailed Research Findings
The classical method, as described in patent EP1172364A1, provides a robust synthetic route to 2-phenyl-imidazo[1,2-a]pyridine derivatives, which can be further elaborated to this compound through nitrile intermediates and amide formation steps.
The Ritter-type reaction methodology, recently reported in ACS Organic & Inorganic Au (2025), demonstrates a novel catalytic approach enabling the direct formation of the imidazo[1,2-a]pyridine core with pyridine substituents. The use of Bi(OTf)3 as a catalyst significantly enhances the conversion of benzylic alcohols to benzylic cations, facilitating intramolecular cyclization with nitriles under mild conditions.
Optimization studies reveal the critical role of catalyst loading, acid equivalents, and solvent choice in maximizing yields. For example, increasing p-TsOH·H2O from 5.0 to 7.5 equivalents improved yield from 86% to 97%, highlighting the acid’s role in protonation and activation steps.
Substituent effects on the pyridine ring influence yields, with ortho-substituted halogens slightly reducing the efficiency due to steric hindrance, while meta-substituted analogs maintain high yields.
Summary Table of Key Preparation Methods
| Method | Key Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Condensation with α-haloacetophenone | 2-Aminopyridine, α-haloacetophenone, Lewis acid | 50–85 | Multi-step, established pharmaceutical route |
| Vilsmeier-Haack Formylation + Reduction + Tosylation + Cyanide displacement | POCl3/DMF, NaBH4, TsCl, NaCN | 60–90 | Intermediate functionalization steps |
| Ritter-Type Reaction | Bi(OTf)3 (5 mol%), p-TsOH·H2O (7.5 equiv), MeCN, 150 °C | 54–97 | One-pot, high yield, broad substrate scope |
Chemical Reactions Analysis
Types of Reactions: 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of halogenated or alkylated derivatives.
Scientific Research Applications
The applications of 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine are not explicitly detailed in the provided search results. However, the search results do shed light on related compounds and their uses, which can provide a starting point for understanding the potential applications of this compound.
One search result mentions imidazo[1,2-a]pyridines, noting that this heterocyclic moiety is commonly found in medicinal chemistry leads and drugs . Another search result discusses 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, which inhibit c-KIT kinase across a wide range of c-KIT mutations and secondary mutations that may arise in GIST (gastrointestinal stromal tumor) patients . The compounds are useful in treating diseases such as cancer .
Given this information, it is reasonable to infer that this compound may have potential applications in medicinal chemistry, particularly in the development of drugs targeting kinases or other enzymes involved in cancer . It could also be investigated for its potential to inhibit c-KIT kinase, which is implicated in gastrointestinal stromal tumors, systemic mastocytosis, certain kinds of AML, and melanoma .
Mechanism of Action
The mechanism of action of 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The compound’s structure allows it to interact with DNA or proteins, thereby modulating biological processes .
Comparison with Similar Compounds
Imidazo[1,2-a]pyrimidine: Shares a similar fused bicyclic structure but with a pyrimidine ring instead of a pyridine ring.
Imidazo[1,2-a]pyrazine: Another related compound with a pyrazine ring.
Imidazo[1,2-a]pyridine derivatives: Various derivatives with different substituents at the 3- and 7-positions.
Uniqueness: 7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both phenyl and pyridinyl groups enhances its potential for diverse applications in medicinal chemistry and material science .
Biological Activity
7-Phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its unique structure, characterized by a fused bicyclic system comprising an imidazo and a pyridine ring, positions it as a compound of interest in medicinal chemistry due to its diverse biological activities.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity . In vitro studies have demonstrated its effectiveness against various cancer cell lines, including:
- HeLa Cells : The compound showed promising antiproliferative effects with an IC50 value indicating its potency in inhibiting cell growth.
- MDA-MB-231 Cells : This breast cancer cell line was also targeted, with modifications to the compound enhancing its efficacy.
A study highlighted that derivatives of this compound could lower IC50 values significantly through structural modifications, such as the introduction of hydroxyl (-OH) groups which improved biological activity against cancer cells .
Antimicrobial Activity
This compound has also been investigated for its antimicrobial properties . It has shown effectiveness against both gram-positive and gram-negative bacteria. In vitro evaluations revealed that certain derivatives exhibited potent antibacterial activity, making them potential candidates for developing new antimicrobial agents .
The mechanism through which this compound exerts its biological effects includes:
- Enzyme Inhibition : The compound interacts with specific enzymes and receptors, leading to therapeutic effects in various biological pathways.
- DNA Interaction : Its structure allows it to bind with DNA and proteins, modulating essential biological processes crucial for cell survival and proliferation .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. Various studies have explored how modifications to the phenyl and pyridinyl groups affect its activity:
| Modification | Effect on Activity | IC50 Value |
|---|---|---|
| Hydroxyl Group Addition | Increased antiproliferative activity | 0.069 mM |
| Methyl Group Substitution | Moderate increase in activity | 4.04 mM |
| Chlorine Substitution | Decreased activity compared to methyl | 5.84 mM |
These findings suggest that specific functional groups can enhance or diminish the compound's effectiveness against cancer cells .
Study on Antiproliferative Activity
In a detailed investigation of pyridine derivatives, including this compound, researchers found that compounds with additional -OH groups demonstrated significantly lower IC50 values across multiple cancer cell lines. This highlights the importance of functional group positioning in optimizing therapeutic efficacy .
Antibacterial Evaluation
Another study synthesized various imidazo derivatives and assessed their antibacterial properties against Mycobacterium species and other bacterial strains. Results indicated that certain derivatives of this compound exhibited potent antimicrobial activity, suggesting potential applications in treating infectious diseases .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-phenyl-3-(pyridin-4-yl)imidazo[1,2-a]pyridine, and how can reaction conditions be optimized for yield and purity?
- Methodology : The compound is typically synthesized via cyclocondensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds. Key parameters include solvent choice (e.g., ethanol or DMF), temperature (80–120°C), and catalyst (e.g., acetic acid or p-toluenesulfonic acid). Optimizing stoichiometry (1:1.2 molar ratio of amine to carbonyl) and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) enhances yield (>70%) and purity (>95%) .
- Validation : Structural confirmation requires NMR (¹H and ¹³C), IR, and X-ray crystallography (e.g., CCDC 1426925 for related imidazo[1,2-a]pyridine derivatives) .
Q. How are the structural and electronic properties of this compound characterized?
- Methodology :
- X-ray crystallography : Resolves crystal packing, hydrogen bonding (e.g., C—H⋯π interactions), and torsion angles.
- Computational modeling : DFT calculations (B3LYP/6-31G*) predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential maps to assess reactivity .
- Data Interpretation : Compare experimental bond lengths/angles with computational results to validate models .
Advanced Research Questions
Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?
- Methodology :
- Reaction path search : Quantum chemical calculations (e.g., Gaussian) identify low-energy transition states and intermediates.
- Structure-activity relationship (SAR) : Molecular docking (AutoDock Vina) predicts binding affinities to targets like activin-like kinase (ALK) or benzodiazepine receptors .
- Machine learning : Train models on existing pharmacological data (e.g., IC₅₀ values) to prioritize synthetic targets .
- Case Study : Derivatives with electron-withdrawing groups (e.g., -Cl, -CF₃) at the phenyl ring show improved ALK inhibition (IC₅₀ < 100 nM) .
Q. What strategies resolve contradictions in reported biological activities of imidazo[1,2-a]pyridine derivatives?
- Analysis Framework :
- Assay variability : Compare experimental conditions (e.g., cell lines, concentration ranges). For example, neuroleptic activity in rodent models vs. in vitro kinase assays may reflect target promiscuity .
- Metabolic stability : Evaluate cytochrome P450 interactions via liver microsome assays to explain discrepancies between in vitro and in vivo efficacy .
- Data Integration : Cross-reference pharmacological data with structural analogs (e.g., Zolpidem derivatives) to identify critical substituents .
Q. How can reaction engineering improve scalability for imidazo[1,2-a]pyridine synthesis?
- Methodology :
- Flow chemistry : Continuous reactors minimize side reactions (e.g., dimerization) by precise temperature/residence time control.
- Catalyst immobilization : Heterogeneous catalysts (e.g., silica-supported acids) enhance recyclability and reduce waste .
- Case Study : Pilot-scale synthesis (10 g batches) achieved 85% yield using a packed-bed reactor with immobilized p-TsOH .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
